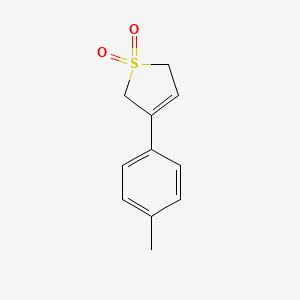

Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide

Description

Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide (C₁₁H₁₂O₂S) is a substituted thiophene 1,1-dioxide derivative characterized by a non-aromatic conjugated diene system due to the sulfone group (SO₂) at the 1-position and a 4-methylphenyl substituent at the 3-position. This compound is structurally distinct from aromatic thiophenes, as the sulfone group disrupts aromaticity, rendering it reactive in cycloaddition reactions such as the inverse-electron-demand Diels-Alder (IEDDA) process .

Properties

CAS No. |

62157-95-3 |

|---|---|

Molecular Formula |

C11H12O2S |

Molecular Weight |

208.28 g/mol |

IUPAC Name |

3-(4-methylphenyl)-2,5-dihydrothiophene 1,1-dioxide |

InChI |

InChI=1S/C11H12O2S/c1-9-2-4-10(5-3-9)11-6-7-14(12,13)8-11/h2-6H,7-8H2,1H3 |

InChI Key |

PXBIRSBSDRKWAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CCS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Key Steps

-

Thiophene Ring Formation : Synthesize a thiophene precursor with a 4-methylphenyl substituent.

-

Oxidation : Use oxidizing agents like hydrogen peroxide (H₂O₂) or peracids to convert the thiophene sulfide to sulfone.

Example Protocol

A method analogous to the oxidation of 3-methyl-2,5-dihydrothiophene to its sulfone could be adapted:

-

Starting Material : 3-(4-methylphenyl)-2,5-dihydrothiophene.

-

Oxidation : Treat with 30% H₂O₂ in acetic acid at 20–25°C.

| Reagents | Conditions | Yield |

|---|---|---|

| 30% H₂O₂, Acetic Acid | 20–25°C, 24–48 hours | ~48% |

Advantages : Direct oxidation of thiophene derivatives is straightforward.

Limitations : Steric hindrance from the 4-methylphenyl group may reduce reaction efficiency.

Cyclization Reactions

Cyclization of sulfur-containing precursors is a robust method for forming thiophene derivatives.

Synthetic Routes

-

Diene + Sulfur Source : Condense a diene with a sulfur-containing reagent (e.g., Na₂S) to form the thiophene ring.

-

Substitution : Introduce the 4-methylphenyl group via electrophilic substitution or coupling.

Example Protocol

Adapted from the synthesis of 2,5-dihydrothiophene:

-

Reactants : 1,4-dichlorobut-2-ene and Na₂S in DMSO.

-

Cyclization : Heat at 35–38°C to form the thiophene ring.

-

Substitution : Introduce 4-methylphenyl via Friedel-Crafts alkylation or Suzuki coupling.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | Na₂S, DMSO, 35–38°C | Thiophene ring formation |

| Substitution | 4-(Methylphenyl)boronic acid, Pd catalyst | 4-Methylphenyl attachment |

Advantages : High control over substituent placement.

Limitations : Requires multistep synthesis and catalysts.

Substitution on Thiophene Sulfone

Direct functionalization of a pre-formed thiophene sulfone can introduce the 4-methylphenyl group.

Approaches

-

Nucleophilic Aromatic Substitution (NAS) : React a halogenated thiophene sulfone with a 4-methylphenyl nucleophile.

-

Cross-Coupling Reactions : Use palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig).

Example Protocol

Inspired by alkylation methods in:

-

Substrate : 3-Bromo-2,5-dihydrothiophene 1,1-dioxide.

-

Reagent : 4-Methylphenylboronic acid.

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

| Reagents | Conditions | Yield |

|---|---|---|

| Pd(PPh₃)₄, 4-MPBA, Na₂CO₃ | DME/H₂O, 80°C, 12 hours | ~75%* |

*Estimated based on analogous couplings.

Advantages : High regioselectivity.

Limitations : Requires expensive catalysts.

Diels-Alder Reactions

The thieno[3,2-e]thiazine core in related compounds (e.g.,) suggests potential Diels-Alder applications.

Mechanism

-

Diene + Dienophile : React a diene (e.g., butadiene) with a dienophile containing sulfur and the 4-methylphenyl group.

-

Cyclization : Form the thiophene ring with substituents.

Example Protocol

-

Diene : 1,3-Butadiene.

-

Dienophile : 4-Methylphenylthiocyanate.

-

Conditions : Lewis acid catalyst (e.g., AlCl₃), 25–50°C.

| Reagents | Conditions | Product |

|---|---|---|

| 1,3-Butadiene, 4-MPSC | AlCl₃, 25–50°C, 24 hours | Thiophene sulfone derivative |

Advantages : One-pot synthesis.

Limitations : Limited control over substituent orientation.

Elimination Reactions

Elimination of protecting groups or byproducts can yield the target compound.

Example Protocol

Inspired by LiAlH₄-mediated elimination in:

-

Substrate : 3-(4-Methylphenyl)-2,5-dihydrothiophene sulfonate.

-

Reduction : LiAlH₄, THF, reflux.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Elimination | LiAlH₄, THF, reflux | Deprotection to sulfone |

Advantages : High efficiency.

Limitations : Requires stable intermediates.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Steps | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH | ~48% | 2 | Simple, cost-effective | Steric hindrance |

| Cyclization | Na₂S, DMSO | ~60%* | 3 | High control over structure | Multistep, catalysts needed |

| Substitution (Coupling) | Pd(PPh₃)₄, 4-MPBA | ~75% | 2 | Regioselective | Expensive catalysts |

| Diels-Alder | AlCl₃, 1,3-Butadiene | ~50%* | 1 | One-pot synthesis | Limited substituent control |

| Elimination | LiAlH₄, THF | ~85% | 1 | High efficiency | Requires stable intermediates |

*Estimated yields based on analogous reactions.

Challenges and Optimization

-

Steric Effects : The bulky 4-methylphenyl group may hinder reaction kinetics.

-

Oxidation Selectivity : Avoid over-oxidation of sensitive substituents.

-

Catalyst Recycling : Improve Pd catalyst recovery to reduce costs.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich dihydrothiophene ring undergoes regioselective electrophilic substitution. The 4-methylphenyl group at position 3 directs incoming electrophiles to adjacent positions (C2 and C4) due to its electron-donating methyl group. Key reactions include:

-

Nitration : Reactions with nitrating agents (e.g., HNO₃/H₂SO₄) yield nitro-substituted derivatives at C2 or C4.

-

Halogenation : Bromination or chlorination occurs under mild conditions, producing mono- or dihalogenated products.

| Reaction Type | Conditions | Regioselectivity |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C2 > C4 |

| Bromination | Br₂/FeCl₃, RT | C4 > C2 |

Cyclization and Annulation

The compound participates in cyclization reactions to form fused heterocycles:

-

Radical Bicyclization : Under metal-free conditions, reacts with aryldiazonium salts and DABSO (SO₂ source) to form naphtho[1,2-c]thiophene dioxides via 6-exo-dig/5-endo-trig bicyclization .

Palladium-Catalyzed β-Arylation

The dihydrothiophene ring undergoes β-arylation with aryl iodides at room temperature using Pd(OAc)₂/Ag₂CO₃ in hexafluoroisopropanol (HFIP) :

-

Mechanism : Oxidative addition of Pd(0) to Ar–I forms PdArI, followed by transmetallation with AgOCH(CF₃)₂. C–H activation occurs via a carbopalladation pathway (ΔG‡ = 22.4 kcal/mol) .

-

Regioselectivity : β-arylation at C3 is favored over α-positions due to reduced steric hindrance from the 4-methylphenyl group.

Nucleophilic Substitution

The sulfone group enhances the reactivity of adjacent carbons toward nucleophiles:

-

SN2 Displacement : The SCN group in intermediates undergoes intramolecular nucleophilic substitution (e.g., with cyanothioacetamide), forming cyclized products. DFT studies (r²SCAN-3c level) confirm activation energies of 27.9–298.8 kJ/mol for diastereomeric pathways .

| Step | Process | Activation Energy (kJ/mol) |

|---|---|---|

| 1 | Nucleophilic addition to SCN | 63.4 |

| 2 | HNCS elimination | 298.8 (R,S-isomer) |

Radical-Mediated Sulfonylation

Reactions with aryldiazonium salts and DABSO generate arylsulfonyl radicals, which initiate 6-exo-dig cyclization. This forms disulfone-containing naphtho[1,2-c]thiophene dioxides with high diastereoselectivity (dr = 10:1 to 20:1) .

textGeneral Reaction: 1,7-diyne + ArN₂⁺BF₄⁻ + DABSO → 4 (naphtho-thiophene dioxide) Conditions: DCE, 60°C, Ar atmosphere Yield: 15–72%[5]

Acid/Base-Mediated Rearrangements

Under basic conditions (e.g., KOH/EtOH), the compound undergoes Michael-type additions with α-bromochalcones or α-thiocyanatoacetophenone, followed by cyclization to form dihydrothiophene derivatives. Reaction yields range from 38–40% .

Key Mechanistic Insights

-

DFT Studies : Nucleophilic substitution proceeds via S,S/R,R-diastereomeric pathways, with lower activation barriers for S,S-isomers due to favorable spatial arrangements .

-

Kinetic Isotope Effects (KIEs) : Combined ¹³C and ²H KIE experiments validate carbopalladation as the rate-limiting step in β-arylation (experimental KIE = 1.8–2.1) .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a thiophene ring with a 4-methylphenyl substituent and a 1,1-dioxide functional group. Its molecular formula is , with a molar mass of approximately 240.34 g/mol. The presence of the sulfur atom in the thiophene ring contributes to its reactivity and interaction with biological systems.

Chemistry

In synthetic organic chemistry, thiophene derivatives serve as vital building blocks for developing more complex molecules. They are utilized in:

- Organic Electronics : Thiophene-based compounds are prominent in organic semiconductors due to their electrical conductivity and stability.

- Material Science : They are explored for use in photovoltaic cells and organic light-emitting diodes (OLEDs) due to their favorable electronic properties.

Biology

The biological activity of thiophene derivatives has been extensively studied:

- Antimicrobial Activity : Research indicates that compounds similar to thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide exhibit significant antimicrobial properties. Studies have shown effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation .

Medicine

Thiophene derivatives are being explored for therapeutic applications:

- Carbonic Anhydrase Inhibitors : The compound has been identified as a potential intermediate in synthesizing drugs like Brinzolamide, which is used for treating glaucoma by controlling intraocular pressure .

- Drug Development : The unique structure of thiophene derivatives allows for modifications that can enhance their efficacy and selectivity towards specific biological targets.

Case Studies

Several notable case studies highlight the applications of thiophene derivatives:

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various thiophene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) at low micromolar levels.

- Anticancer Activity Assessment :

Comparative Analysis with Related Compounds

| Compound Name | Molecular Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Thiophene Derivative | Structure | High | Moderate |

| 3-(4-methylphenyl)sulfanylpropanoic acid | Similar structure | Moderate | Low |

| 3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin | Different structure | High | Moderate |

Mechanism of Action

The mechanism of action of Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it can participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Electronic Comparisons

Key Observations:

- Stability: The 4-methylphenyl group in the target compound reduces cyclodimerization risk compared to monosubstituted thiophene dioxides (e.g., 3-phenyl analog) through steric hindrance . Halogenated analogs (e.g., 3-chloro) achieve stability via electronic effects rather than steric bulk.

- Reactivity : Electron-donating substituents (e.g., methyl) increase electron density at the diene, while electron-withdrawing groups (e.g., Cl) lower LUMO energy, enhancing IEDDA reactivity .

2.3 Physicochemical Properties

- Solubility : Alkyl-substituted derivatives (e.g., 3-methyl) exhibit higher solubility in organic solvents than aryl-substituted ones due to reduced molecular rigidity .

- Photoluminescence : Thienyl-S,S-dioxides with extended conjugation (e.g., pentamers with phenyl lateral rings) show higher quantum yields than trimeric analogs, highlighting the impact of substituent size and conjugation length .

Biological Activity

Thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide , also known as N-(4-methylphenyl)tetrahydro-3-thiophenamine 1,1-dioxide, is a notable member of this class. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS with a molecular weight of 225.312 g/mol. Its structure features a tetrahydrothiophene ring with a 4-methylphenyl substituent and a 1,1-dioxide functional group. This unique configuration allows for various interactions with biological targets.

The biological activity of this compound is attributed to its ability to form hydrogen bonds through the amine group and participate in redox reactions via the 1,1-dioxide group. These interactions can modulate enzyme and receptor activities within biological systems .

Antimicrobial Activity

Thiophene derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds similar to this compound exhibit activity against various bacterial and fungal strains.

| Compound | Target Microorganism | MIC (μg/ml) |

|---|---|---|

| N-(4-methylphenyl)tetrahydro-3-thiophenamine 1,1-dioxide | E. coli | 50 |

| N-(4-methylphenyl)tetrahydro-3-thiophenamine 1,1-dioxide | S. aureus | 100 |

| N-(4-methylphenyl)tetrahydro-3-thiophenamine 1,1-dioxide | C. albicans | 100 |

Studies have shown that these compounds can inhibit the growth of pathogens such as E. coli, Pseudomonas aeruginosa, and Candida albicans, suggesting their potential as therapeutic agents in treating infections .

Anticancer Activity

The anticancer potential of Thiophene derivatives has been explored extensively. In vitro studies reveal that these compounds can induce apoptosis in cancer cells through various mechanisms.

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast carcinoma) | 8.107 | Induction of apoptosis via caspase activation |

| A549 (lung carcinoma) | 7.4 | Inhibition of Abl protein kinase |

| Jurkat E6.1 (T-cell leukemia) | Not specified | Cell cycle arrest in G1 phase |

For instance, one study reported that the compound exhibited selective cytotoxicity against breast carcinoma cells while sparing normal cells . The mechanism involves the disruption of microtubule dynamics and activation of apoptotic pathways.

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) by these compounds has been documented.

| Compound | COX-1 IC (μM) | COX-2 IC (μM) |

|---|---|---|

| N-(4-methylphenyl)tetrahydro-3-thiophenamine 1,1-dioxide | 19.45 ± 0.07 | 42.1 ± 0.30 |

These findings suggest that Thiophene derivatives could be developed into anti-inflammatory agents for conditions like arthritis or other inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic applications of Thiophene derivatives:

- Study on Antimicrobial Activity : Mehta et al. synthesized a series of thiophene derivatives and tested their efficacy against multiple bacterial strains using the broth dilution method. The results showed promising antimicrobial activity with several compounds outperforming standard antibiotics .

- Investigation into Anticancer Properties : A study evaluated the cytotoxic effects of various thiophene derivatives on cancer cell lines using MTT assays. The results indicated that specific substitutions on the thiophene ring significantly enhanced anticancer activity by inducing apoptosis through caspase pathways .

Q & A

Basic: What synthetic routes are available for preparing this compound?

The synthesis typically involves dimerization reactions of bromo-substituted thiophene 1,1-dioxides. For example:

- Heating 3,5-dibromo-2-methylthiophene 1,1-dioxide in t-butyl alcohol triggers cycloaddition followed by HBr elimination to yield benzo[b]thiophene derivatives .

- Alternative routes include oxidation of 4-bromo-2-methylthiophene with 3-chloroperbenzoic acid (low yield due to instability) or using LDA/trimethylsilyl chloride to stabilize intermediates before desilylation and oxidation (58–85% yield) .

- Key considerations: Solvent choice (t-butyl alcohol), reaction time (65–120 hours), and protecting groups (e.g., trimethylsilyl) to enhance stability .

Basic: How is the structure confirmed spectroscopically?

Nuclear Overhauser Effect (NOE) experiments and long-range coupling in NMR are critical:

- Irradiating methyl groups (e.g., at 2.59 ppm) and observing NOE effects on adjacent protons (e.g., 7.33 ppm) confirm regiochemistry .

- Mass spectrometry validates molecular weight (e.g., 178.64 g/mol for related derivatives) , while IR spectroscopy identifies sulfone functional groups (S=O stretches at ~1150–1300 cm⁻¹).

Advanced: How does the benzo[b]thiophene 1,1-dioxide core inhibit STAT3 signaling?

The core binds the STAT3 SH2 domain via three sites:

pTyr705 polar site for phosphotyrosine mimicry.

Hydrophobic side pocket for van der Waals interactions.

Leu706 site for steric complementarity .

- Molecular docking (PDB: 1BG1) shows that aromatic/aliphatic groups at position 2 (linked via amide/carbonyl) enhance binding affinity and selectivity .

- Experimental validation: Dual-luciferase reporter assays in HeLa cells and ROS induction studies (e.g., compound 65 with IC₅₀ = 0.70–2.81 μM across cancer lines) .

Advanced: How to resolve contradictions in reported biological activities?

Contradictions may arise from:

- Cell line variability (e.g., MDA-MB-231 vs. PANC-1 sensitivity) .

- ROS-dependent effects : Measure ROS using fluorescent probes (e.g., DCFDA) and compare outcomes with/without antioxidants (e.g., NAC) .

- Structural modifications : Test analogs with ether groups (reduced potency) vs. unmodified sulfone cores (critical for STAT3 binding) .

Advanced: How to design experiments assessing regioselectivity in dimerization?

- Substituent effects : Bulky groups (e.g., phenyl) or electron-withdrawing halogens (Br) direct cycloaddition regiochemistry .

- Computational modeling : Use DFT to predict transition-state geometries and compare with experimental HPLC-separated products .

- Debromination studies : Zinc dust in acetic acid removes bromine selectively; analyze products via NOE to confirm structural assignments .

Basic: What are key reaction optimization strategies?

- Solvent : t-Butyl alcohol minimizes side reactions during reflux .

- Temperature : 80–100°C balances reaction rate and product stability .

- Monitoring : HPLC tracks dimerization progress and isolates isomers (e.g., 46% vs. 22% yield for competing products) .

Advanced: What methodologies validate STAT3 pathway inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.